1-(Pyridin-3-YL)piperazine dihydrobromide

Vue d'ensemble

Description

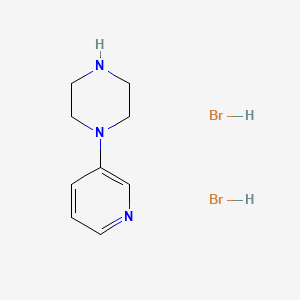

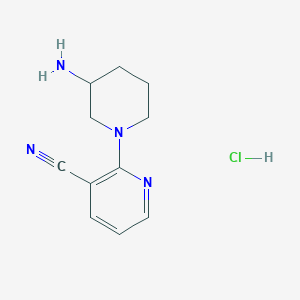

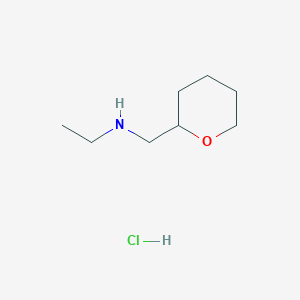

1-(Pyridin-3-YL)piperazine dihydrobromide is a chemical compound with the CAS Number: 1185369-72-5 . It has a molecular weight of 325.05 . The compound is typically stored at ambient temperature and is a solid in its physical form .

Molecular Structure Analysis

The InChI Code for 1-(Pyridin-3-YL)piperazine dihydrobromide is 1S/C9H13N3.2BrH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Applications De Recherche Scientifique

Pharmacological Targeting and Therapeutic Applications

1-(Pyridin-3-YL)piperazine dihydrobromide is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives, including 1-(Pyridin-3-YL)piperazine dihydrobromide, have found extensive applications in medicinal chemistry due to their versatility in drug design and significant pharmacological properties. The scientific research applications of these derivatives span across various therapeutic areas, highlighting their importance in the development of new drugs and treatments.

Dipeptidyl Peptidase IV Inhibitors : Piperazine derivatives have been identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP IV), a key enzyme involved in glucose metabolism and insulin secretion. These inhibitors play a crucial role in the management of type 2 diabetes mellitus by enhancing the incretin effect, which increases insulin secretion in response to meals. The research on DPP IV inhibitors encompasses the development of new antidiabetic drugs featuring piperazine cores to improve glycemic control in diabetic patients (Mendieta, Tarragó, & Giralt, 2011).

Neurotransmitter Receptor Modulation : Arylpiperazine derivatives, including those related to 1-(Pyridin-3-YL)piperazine dihydrobromide, have been extensively studied for their interaction with various neurotransmitter receptors. These compounds are primarily known for their therapeutic potential in treating neurological disorders such as depression, psychosis, and anxiety. Their mechanism of action often involves modulation of serotonin receptor activity, which is crucial for maintaining mood balance and treating depressive disorders. The pharmacokinetics and metabolism of these derivatives have been a subject of research to understand their distribution, therapeutic efficacy, and safety profile in clinical applications (Caccia, 2007).

Anticancer and Antimicrobial Activities : Research has also focused on the development of piperazine derivatives for their potential anticancer and antimicrobial activities. These compounds exhibit a broad spectrum of action against various cancer cell lines and microbial pathogens, highlighting their significance in addressing the urgent need for new therapeutic agents in oncology and infectious diseases. Structural modifications of the piperazine ring have led to the discovery of molecules with enhanced activity and selectivity, providing insights into the design of more effective and safer drugs (Girase et al., 2020).

Tuberculosis Treatment : The piperazine derivative Macozinone (PBTZ169) is a promising candidate for tuberculosis (TB) treatment, currently undergoing clinical studies. It targets a specific enzyme in the TB pathogen, Mycobacterium tuberculosis, crucial for cell wall synthesis. The development of Macozinone underscores the potential of piperazine derivatives in creating novel antimycobacterial agents that could enhance TB drug regimens and address drug-resistant TB strains (Makarov & Mikušová, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, suggesting that use should be limited to outdoors or in a well-ventilated area, breathing dust or fumes should be avoided, and protective gloves or eye protection should be worn .

Orientations Futures

While specific future directions for 1-(Pyridin-3-YL)piperazine dihydrobromide are not mentioned in the search results, it’s worth noting that research into the synthesis and applications of piperazine derivatives is ongoing. Recent developments in the synthesis of piperazine derivatives have been reported, and these new methods could potentially be applied to the synthesis of 1-(Pyridin-3-YL)piperazine dihydrobromide .

Propriétés

IUPAC Name |

1-pyridin-3-ylpiperazine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2BrH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKVYBATGCKPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC=C2.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)